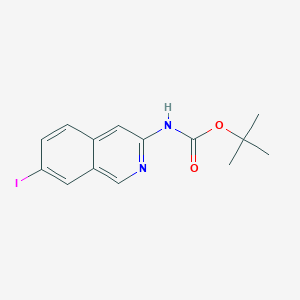
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2 and a molecular weight of 370.19 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an isoquinoline ring substituted with an iodine atom and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-Butyl (7-iodoisoquinolin-3-yl)carbamate typically involves the protection of the amino group with a tert-butyl carbamate (Boc) group. The isoquinoline ring is then iodinated at the 7-position. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (7-iodoisoquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline ring can intercalate with DNA or interact with proteins, affecting their function. The tert-butyl carbamate group provides stability and solubility, facilitating its use in various assays .
Comparison with Similar Compounds
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler molecule without the isoquinoline ring, used as a protecting group in organic synthesis.
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Another carbamate derivative with different structural features and applications.
tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate: A compound with an isoindolinone ring, used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isoquinoline ring and the tert-butyl carbamate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15IN2O2 |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
tert-butyl N-(7-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
ROQHOWWFMMHECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



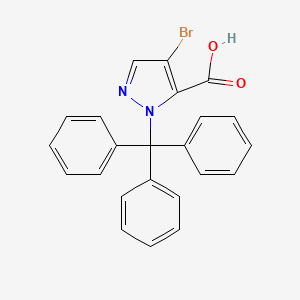
![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
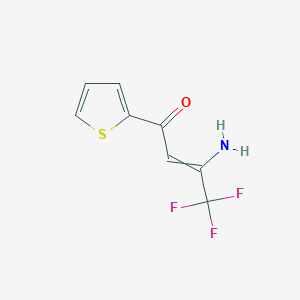
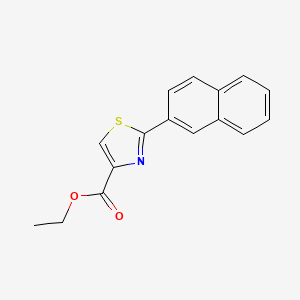

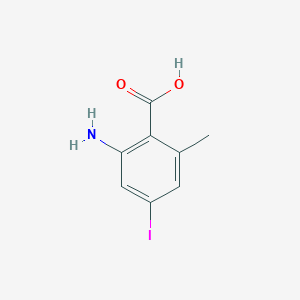
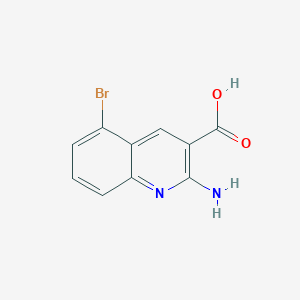
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
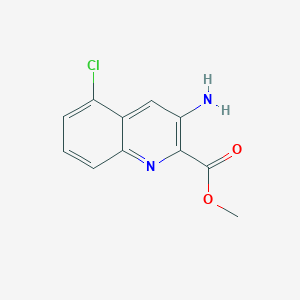

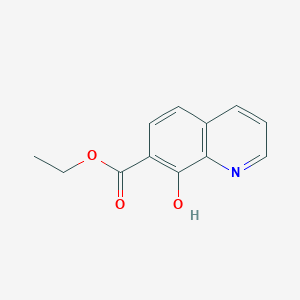
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
